molecular formula C11H12O3 B1257382 5-Methylmellein CAS No. 7734-92-1

5-Methylmellein

Cat. No. B1257382
CAS RN: 7734-92-1
M. Wt: 192.21 g/mol
InChI Key: YETSBBYQOFXYGV-SSDOTTSWSA-N
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Description

5-Methylmellein is a compound with the molecular formula C11H12O3 . It is a widespread fungal pentaketide with weak antibacterial, antifungal, and antiviral activity .


Synthesis Analysis

5-Methylmellein has been isolated from the extract of the endogenous fungus Rosellinia corticium from the lichen Pseudevernia furfuracea . The inhibitory activities against human monoamine oxidases (hMAOs) were evaluated using a library of 195 endogenous lichen fungi from Ukraine .


Molecular Structure Analysis

The molecular structure of 5-Methylmellein consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

5-Methylmellein has been found to inhibit the histone deacetylase activity of Sirtuin A (SirA), produced by the fungus Aspergillus nidulans . It also moderately inhibited acetylcholinesterase but very weakly inhibited butyrylcholinesterase and β-secretase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylmellein include a density of 1.2±0.1 g/cm3, a boiling point of 417.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Inhibition of Human Monoamine Oxidase A

5MM has been identified as a potent inhibitor of human monoamine oxidase A (hMAO-A), with an IC50 value of 5.31 µM . It exhibits lower potency for hMAO-B, with an IC50 of 9.15 µM . This suggests its potential use in treating neuropsychiatric disorders, such as depression, due to its role in the catabolism of monoamines in the brain.

Acetylcholinesterase Inhibition

The compound also moderately inhibits acetylcholinesterase (AChE) with an IC50 of 27.07 µM . AChE inhibitors are used in the treatment of Alzheimer’s disease, making 5MM a candidate for further research in this area.

Pharmacokinetic Properties

5MM does not violate Lipinski’s five rules, indicating favorable drug-like properties. It also shows high gastrointestinal absorption and blood-brain barrier permeability, which are desirable traits for central nervous system-active drugs .

Fungicidal and Herbicidal Activity

5MM has demonstrated strong fungicidal and herbicidal activities. This suggests its potential application in agricultural sciences for the control of fungal pathogens and unwanted vegetation .

Modulation of Fungal Secondary Metabolite Production

As a novel inhibitor of fungal sirtuin, 5MM can modulate the production of secondary metabolites in fungi. This has implications for the production of valuable compounds and pharmaceuticals derived from fungal metabolites .

Potential Algicidal and Antibacterial Activity

While not as potent as its fungicidal and herbicidal activities, 5MM has shown some degree of algicidal and antibacterial effects. This opens up avenues for research into water treatment and bacterial infection control .

Mechanism of Action

Target of Action

5-Methylmellein, a dihydroisocoumarin derivative, primarily targets human Monoamine Oxidase A (hMAO-A) and human Monoamine Oxidase B (hMAO-B) . These enzymes are involved in the breakdown of monoamine neurotransmitters and in the regulation of mood and behavior . Additionally, 5-Methylmellein also moderately inhibits acetylcholinesterase , but very weakly inhibits butyrylcholinesterase and β-secretase .

Mode of Action

5-Methylmellein interacts with its targets by functioning as a reversible competitive inhibitor . It has an IC50 value of 5.31 µM for hMAO-A and 9.15 µM for hMAO-B . The compound also moderately inhibits acetylcholinesterase with an IC50 value of 27.07 µM .

Biochemical Pathways

5-Methylmellein affects the biochemical pathways related to the metabolism of monoamine neurotransmitters. By inhibiting hMAO-A and hMAO-B, it prevents the breakdown of these neurotransmitters, thereby increasing their availability . This can lead to changes in mood and behavior.

Result of Action

The inhibition of hMAO-A and hMAO-B by 5-Methylmellein leads to an increase in the levels of monoamine neurotransmitters. This can result in changes in mood and behavior . The compound’s moderate inhibition of acetylcholinesterase could also potentially affect cognitive function .

Action Environment

It’s known that the compound is a secondary metabolite produced by various fungi and plants, playing a role in their defense mechanisms . This suggests that environmental factors such as the presence of pathogens or stress conditions could potentially influence the production and action of 5-Methylmellein.

Future Directions

5-Methylmellein has been suggested as a potential tool for screening novel compounds derived from fungi . Its ability to modulate fungal secondary metabolism indicates that it could have applications in the treatment of neuropsychiatric disorders, such as depression and cardiovascular disease .

properties

IUPAC Name

(3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETSBBYQOFXYGV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564248
Record name (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylmellein

CAS RN

7734-92-1
Record name 5-Methylmellein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007734921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLMELLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461BW4X8WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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